molecular formula C8H12O2 B13961722 1-Hydroperoxy-1-vinylcyclohex-3-ene CAS No. 3736-26-3

1-Hydroperoxy-1-vinylcyclohex-3-ene

Cat. No.: B13961722
CAS No.: 3736-26-3
M. Wt: 140.18 g/mol
InChI Key: SJVJFRXAGMCFFU-UHFFFAOYSA-N
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Description

1-Vinyl-3-cyclohexen-1-yl hydroperoxide is an organic compound with the molecular formula C8H12O2 It is a hydroperoxide derivative of cyclohexene, characterized by the presence of a vinyl group and a hydroperoxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Vinyl-3-cyclohexen-1-yl hydroperoxide can be synthesized through the oxidation of 1-vinyl-3-cyclohexene. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as vanadium or molybdenum compounds . The reaction typically occurs under mild conditions, with temperatures around 60°C and the use of acetonitrile as the solvent .

Industrial Production Methods

Industrial production of 1-vinyl-3-cyclohexen-1-yl hydroperoxide may involve continuous flow processes to ensure consistent quality and yield. The use of transition metal catalysts, such as iron or copper compounds, can enhance the efficiency of the oxidation process . Additionally, the reaction conditions can be optimized to maximize the selectivity towards the desired hydroperoxide product.

Chemical Reactions Analysis

Types of Reactions

1-Vinyl-3-cyclohexen-1-yl hydroperoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Epoxides: Formed through the oxidation of the hydroperoxide group.

    Alcohols: Resulting from the reduction of the hydroperoxide group.

    Substituted Cyclohexenes: Produced via substitution reactions involving the vinyl group.

Scientific Research Applications

1-Vinyl-3-cyclohexen-1-yl hydroperoxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene Hydroperoxide: Similar in structure but lacks the vinyl group.

    Cyclohexenone: An oxidized derivative of cyclohexene with a ketone functional group.

    Cyclohexanol: A reduced derivative of cyclohexene with an alcohol functional group.

Uniqueness

1-Vinyl-3-cyclohexen-1-yl hydroperoxide is unique due to the presence of both a vinyl group and a hydroperoxide functional groupThe vinyl group allows for further functionalization through substitution reactions, while the hydroperoxide group enables oxidation reactions .

Properties

CAS No.

3736-26-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

4-ethenyl-4-hydroperoxycyclohexene

InChI

InChI=1S/C8H12O2/c1-2-8(10-9)6-4-3-5-7-8/h2-4,9H,1,5-7H2

InChI Key

SJVJFRXAGMCFFU-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC=CC1)OO

Origin of Product

United States

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